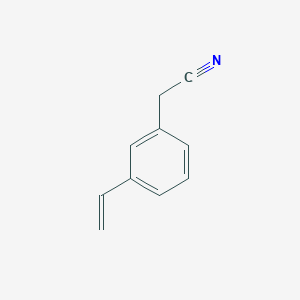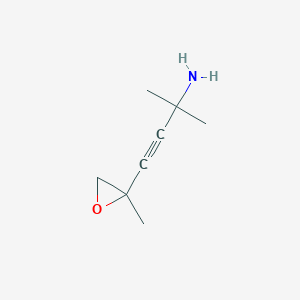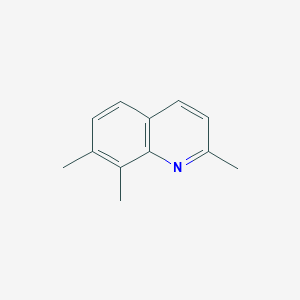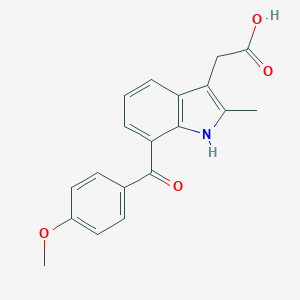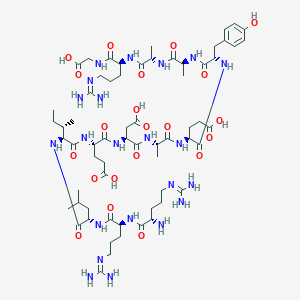
RR-Src
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly is a peptide sequence found in the human body that has many biochemical and physiological functions. It is composed of the amino acids arginine, leucine, isoleucine, glutamic acid, aspartic acid, alanine, glutamine, tyrosine, alanine, arginine and glycine. This peptide sequence is involved in numerous cellular processes and is found in a variety of tissues.
科学的研究の応用
チロシンキナーゼ活性アッセイ
RR-Srcは、タンパク質中のチロシン残基にATPからリン酸基を転移する触媒作用を持つチロシンキナーゼの基質として機能します。 このアプリケーションは、植物および動物細胞のシグナル伝達経路を研究するために不可欠です . This compoundのリン酸化レベルを測定することにより、研究者は細胞分裂、成長、アポトーシスにおいて重要な役割を果たすさまざまなチロシンキナーゼの活性を確認できます。
インスリン受容体精製モニタリング
この化合物は、タンパク質チロシンキナーゼであるインスリン受容体の精製プロセスを監視するために使用されます . This compoundのリン酸化状態は、精製工程中のインスリン受容体の機能的完全性と純度を示すことができ、さらなる研究のための受容体の活性を保証します。
作用機序
Target of Action
RR-Src, also known as Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly or Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine, is a synthetic peptide substrate . It corresponds to the sequence in Src surrounding the tyrosine subject to phosphorylation . Src family kinases (SFKs) are the primary targets of this compound . SFKs are key players in tumor progression, invasion, and metastasis in human cancer .
Mode of Action
This compound interacts with its targets, the SFKs, by binding to the sequence surrounding the tyrosine that is subject to phosphorylation . This interaction leads to the activation of Src, promoting the phosphorylation of its substrates . The molecular mechanism of Src interactions involves association with activated EGFR receptors, most likely via an SH2/phospho-tyrosine interaction .
Biochemical Pathways
This compound affects several biochemical pathways through its interaction with SFKs. SFKs regulate epithelial homeostasis and their dysregulation is key in promoting the epithelial-mesenchymal transition (EMT) in various cancers . SFKs also play a role in mediating signaling transductions, with particular emphasis on Src-mediated substrate phosphorylation in breast cancer . Other affected pathways include the MAPK/ERK, JAK2/STAT3, and PI3K/Akt phosphorylation signaling pathways .
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of this compound’s action involve enhancing intracellular oxidative stress and suppressing the expression of cluster-of-differentiation (CD)-44 and cancer stem cell (CSC)-like phenotypes . This compound also plays a role in inhibiting IL-2-induced proliferation of cytotoxic T cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that environmental factors can play a significant role in the adoption and effectiveness of certain compounds .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOPTZKJOKJEIM-VDNREOAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H106N22O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1519.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81156-93-6 |
Source


|
| Record name | Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

